benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate
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Overview
Description
Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzyl group attached to an octahydro-1,6-naphthyridine core, which is further functionalized with a carboxylate group. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the octahydro-1,6-naphthyridine core. This is followed by the introduction of the benzyl group through nucleophilic substitution or reductive amination. The final step involves the esterification of the carboxylate group.
Example Synthetic Route:
Cyclization: Starting with a suitable diamine and a diacid, cyclization is achieved under high temperature and pressure, often using a catalyst like palladium on carbon.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Esterification: The final step involves esterification using an alcohol and a dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are recycled to minimize waste and reduce costs. The process is optimized for high throughput and purity, often involving automated monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and application scope.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various functionalized derivatives such as benzyl alcohols, amines, and carboxylic acids, each with distinct properties and applications.
Scientific Research Applications
Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate is utilized in several fields:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical assays, helping to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new polymers and coatings.
Mechanism of Action
The mechanism by which benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites, either inhibiting or activating biochemical pathways. This interaction is crucial for its potential therapeutic effects, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,6-naphthyridine derivatives: These compounds share the core structure but differ in functional groups, affecting their reactivity and applications.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol have simpler structures but similar reactivity patterns.
Uniqueness
Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate stands out due to its combination of the octahydro-1,6-naphthyridine core and the benzyl group, providing a unique set of chemical properties. This combination enhances its versatility in synthetic applications and its potential in medicinal chemistry.
Properties
IUPAC Name |
benzyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-14-11-17-9-8-15(14)18/h1-3,5-6,14-15,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPZYOXNWSJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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